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Compound of Interest

Compound Name: CVT-10216

Cat. No.: B1669351 Get Quote

This guide provides an in-depth exploration of the molecular mechanism of action of

Ranolazine, a drug primarily used for the treatment of chronic angina.

Core Mechanism of Action: Inhibition of the Late Sodium
Current (INaL)
The principal mechanism of action of Ranolazine is the inhibition of the late inward sodium

current (INaL) in ventricular myocardial cells.[1][2][3] Under normal physiological conditions, the

late sodium current is a small, sustained current that contributes to the plateau phase of the

cardiac action potential. However, in pathological conditions such as myocardial ischemia, the

activity of the late INaL is enhanced, leading to an intracellular sodium overload.[3]

This excess intracellular sodium disrupts the normal function of the sodium-calcium exchanger

(NCX), causing it to operate in its reverse mode.[2][4] Consequently, there is an influx of

calcium into the cell, leading to intracellular calcium overload.[1][4] This calcium overload is a

key contributor to the mechanical and electrical dysfunction observed in the ischemic

myocardium, including impaired relaxation, increased diastolic wall stress, and a predisposition

to arrhythmias.[1]

Ranolazine selectively inhibits the late INaL, thereby reducing the intracellular sodium and

subsequent calcium overload.[3][5] This action helps to restore ionic homeostasis, improve

diastolic function, and reduce myocardial oxygen consumption without significantly affecting

heart rate or blood pressure.[1][5][6]
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Quantitative Data on Ion Channel Inhibition
The following table summarizes the inhibitory concentrations (IC50) of Ranolazine on various

cardiac ion channels.

Ion Current IC50 (μM)
Cell
Type/Preparation

Reference

Late INa 5.9
Canine Ventricular

Myocytes
[7]

IKr (rapidly activating

delayed-rectifier K+

current)

11.5
Canine Ventricular

Myocytes
[7][8]

Late ICa 50
Canine Ventricular

Myocytes
[7]

INa-Ca (Sodium-

Calcium Exchanger

Current)

91
Canine Ventricular

Myocytes
[7]

Peak ICa 296
Canine Ventricular

Myocytes
[7]

IKs (slowly activating

delayed-rectifier K+

current)

17% inhibition at 30

μM

Canine Ventricular

Myocytes
[7]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Current Measurement

A standard experimental protocol to determine the effect of Ranolazine on specific ion currents

(e.g., IKr, late INa) in isolated cardiac myocytes involves the whole-cell patch-clamp technique.

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g.,

canine).
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Electrode Preparation: Borosilicate glass microelectrodes with a specific resistance are filled

with an internal solution mimicking the intracellular ionic composition.

Cell Clamping: A single myocyte is "patched" with the microelectrode, and the membrane is

ruptured to achieve the whole-cell configuration, allowing control of the membrane potential

and measurement of transmembrane currents.

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate the ion current of

interest. For example, to measure IKr, depolarizing pulses are applied from a holding

potential, followed by a repolarizing ramp or step to elicit the characteristic tail current.

Drug Application: Ranolazine at various concentrations is perfused into the experimental

chamber.

Data Acquisition and Analysis: The current responses before and after drug application are

recorded and analyzed to determine the concentration-dependent inhibition and calculate the

IC50 value.

Signaling Pathways and Experimental Workflow
Diagrams
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Ischemic Cascade and Ranolazine's Point of Intervention
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Caption: Pathophysiological cascade of myocardial ischemia and the inhibitory action of

Ranolazine.
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Experimental Workflow for Ion Channel Analysis
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Caption: A typical experimental workflow for studying the effects of a compound on cardiac ion

channels.

Summary of CVT-10216 Mechanism of Action
CVT-10216 is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2

(ALDH2).[9] Its mechanism of action is distinct from that of Ranolazine and is not primarily

related to cardiovascular ion channel modulation.

Core Mechanism of Action: ALDH2 Inhibition
The primary action of CVT-10216 is the inhibition of the mitochondrial enzyme ALDH2.[9][10]

This enzyme is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol

metabolism.[11] By inhibiting ALDH2, CVT-10216 leads to an accumulation of acetaldehyde

following alcohol consumption. This effect is being investigated for its potential to reduce

excessive alcohol intake.[12][13]

Additionally, ALDH2 is involved in the metabolism of other aldehydes and has been implicated

in various physiological and pathological processes. Research suggests that CVT-10216 may

have therapeutic potential in conditions such as anxiety and drug addiction.[13][14][15]

Quantitative Data on ALDH Inhibition
Enzyme IC50 (nM) Reference

ALDH2 29 [9]

ALDH1 1300 [9]

Signaling Pathway Diagram
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CVT-10216 Mechanism of Action in Ethanol Metabolism
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Caption: The role of CVT-10216 in the ethanol metabolism pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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